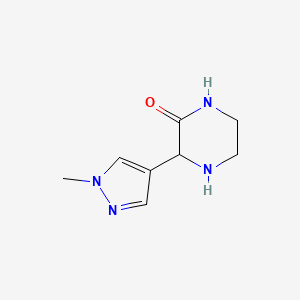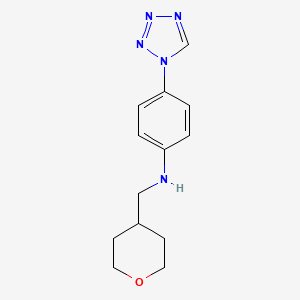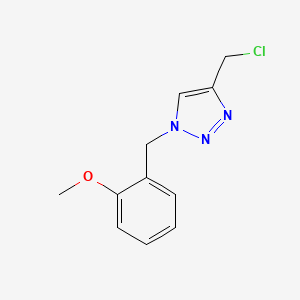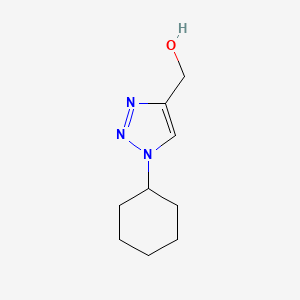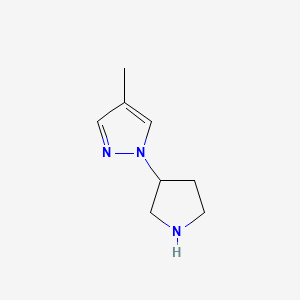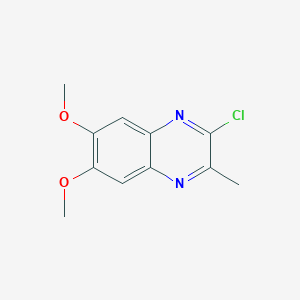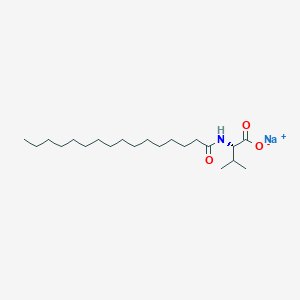
Sodium N-hexadecanoyl-L-valinate
Descripción general
Descripción
Sodium N-hexadecanoyl-L-valinate is a chemical compound with the molecular formula C21H42NNaO3 and a molecular weight of 379.56 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of Sodium N-hexadecanoyl-L-valinate is represented by the formula C21H42NNaO3 . Unfortunately, the specific structural details such as bond lengths and angles are not available in the search results.Aplicaciones Científicas De Investigación
Aggregation Behavior and Vesicle Formation
- Sodium N-hexadecanoyl-L-valinate and similar N-acyl peptide surfactants demonstrate significant aggregation behavior, forming bilayer aggregates and large vesicles in dilute solutions. These vesicles exhibit properties like fluorescence anisotropy and circular dichroism, indicating helical aggregates and high stability at temperatures above body temperature (Khatua & Dey, 2007).
Chiral Separation and Electrokinetic Chromatography
- Polymerized versions of sodium N-acyl amino acids, including Sodium N-hexadecanoyl-L-valinate, are used in micellar electrokinetic capillary chromatography for chiral separation of various acidic, basic, and neutral compounds. These polymers have shown versatility as anionic chiral selectors in a wide pH range and have been effective in separating different types of drugs and compounds (Agnew-Heard et al., 1997).
Synthesis and Characterization of Polymeric Chiral Surfactants
- Polymeric chiral surfactants based on sodium N-acyl amino acids, such as Sodium N-hexadecanoyl-L-valinate, have been synthesized and characterized for use as pseudostationary phases in electrokinetic chromatography. These polymers demonstrate unique molecular weights and exhibit selectivity factors in line with free energy differences of amino acids, highlighting their potential in chromatographic separations (Yarabe, 2000).
Krafft Temperature and Enthalpy of Solution
- The Krafft temperatures and enthalpies of solution of N-hexadecanoyl amino acid surfactants, including Sodium N-hexadecanoyl-L-valinate, have been studied, providing insights into their thermal behavior and solubility characteristics. These studies contribute to understanding the interactions in the solid state of these surfactants and their chiral effects (Ohta et al., 2003).
Self-Association and Microenvironment of Copolymers
- Copolymers containing Sodium N-hexadecanoyl-L-valinate exhibit pronounced amphiphilic nature in aqueous solutions, forming aggregates with distinct microenvironments. This behavior is crucial for applications in drug delivery and the formation of nanostructures in solution (Dutta et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;(2S)-2-(hexadecanoylamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25;/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25);/q;+1/p-1/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGADVGDHNLQJCN-BDQAORGHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium N-hexadecanoyl-L-valinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine](/img/structure/B1428115.png)
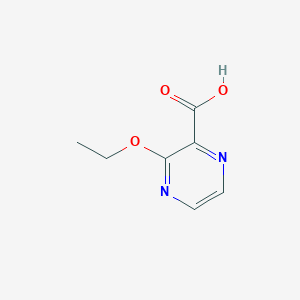
![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)
![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)
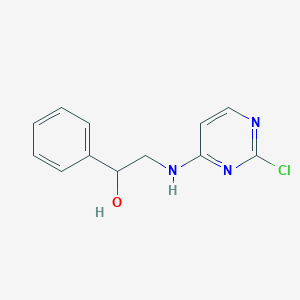
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)
